

Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole

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Compound of Interest

Compound Name: 5-Difluoromethoxy-2-mercaptobenzimidazole

Cat. No.: B018911

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.^[1] It serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), most notably pantoprazole, which is widely used for the treatment of acid-related gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).^{[1][2][3]} Beyond its role in PPI synthesis, this compound is also being explored for its potential in developing novel therapeutic agents, including α -glucosidase inhibitors for antidiabetic applications.^[1]

This document provides detailed experimental protocols for the synthesis of **5-Difluoromethoxy-2-mercaptobenzimidazole**, along with its physicochemical properties and key applications.

Physicochemical Properties

Property	Value	Reference
CAS Number	97963-62-7	[1][2]
Molecular Formula	C ₈ H ₆ F ₂ N ₂ OS	[1][4]
Molecular Weight	216.21 g/mol	[1][4]
Appearance	Off-white to pale yellow-brown crystalline powder	[2]
Melting Point	239-243 °C	[1][3][4]
Purity	>97%	[1]
Solubility	Soluble in 10% Sodium Hydroxide, Methanol, and Dimethylformamide (DMF)	[2]

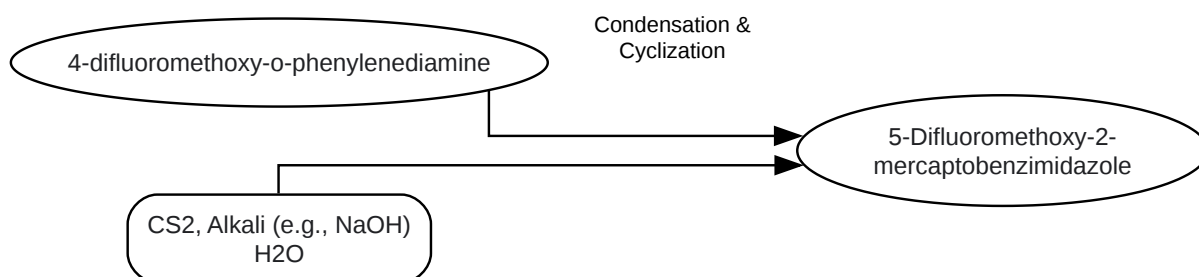
Experimental Protocols

Two primary synthetic routes for **5-Difluoromethoxy-2-mercaptobenzimidazole** are detailed below.

Protocol 1: Synthesis from 4-Difluoromethoxy-o-phenylenediamine

This method is presented as an environmentally friendly option due to its use of water as the solvent.[5]

Reaction Scheme:



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Caption: Synthesis of **5-Difluoromethoxy-2-mercaptobenzimidazole** from 4-difluoromethoxy-o-phenylenediamine.

Materials:

- 4-Difluoromethoxy-o-phenylenediamine
- Sodium hydroxide (NaOH) or other suitable alkali
- Carbon disulfide (CS₂)
- Water
- Hydrochloric acid (HCl), sulfuric acid, phosphoric acid, or acetic acid for pH adjustment[5]
- Activated carbon

Procedure:

- Condensation Reaction:
 - In a reaction vessel, dissolve the alkali (e.g., sodium hydroxide) in water to create an alkaline solution.
 - Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir until dissolved.
 - Cool the mixture using a cold condenser.
 - While maintaining the temperature between 25-60 °C (optimally 35-50 °C), slowly add carbon disulfide dropwise to the reaction mixture.[5]
 - After the addition is complete, continue stirring at 25-60 °C for 1-6 hours to allow the condensation reaction to proceed.[5]
- Cyclization Reaction:

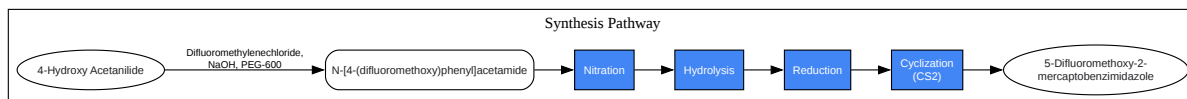
- After the condensation period, gradually heat the reaction mixture to 60-100 °C (optimally 80-100 °C).[5]
- Maintain this temperature for 1-6 hours to facilitate the cyclization reaction. The reaction is complete when the evolution of hydrogen sulfide gas ceases.[5]
- Purification and Isolation:
 - Add activated carbon to the reaction mixture for decolorization and stir.
 - Filter the hot solution to remove the activated carbon.
 - Adjust the pH of the filtrate to 5-6 using an acid (e.g., hydrochloric acid, sulfuric acid).[3][6]
 - The product will precipitate out of the solution.
 - Collect the precipitate by filtration.
 - Wash the solid product with water.
 - Dry the product to obtain **5-Difluoromethoxy-2-mercaptobenzimidazole**.

Quantitative Data:

Parameter	Value	Reference
Yield	95.4% - 108.6% (Note: Yields >100% may indicate impurities)	[6]

Protocol 2: Multi-step Synthesis from 4-Hydroxy Acetanilide

This convergent synthesis is suitable for large-scale production.[7]



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Caption: Multi-step synthesis of **5-Difluoromethoxy-2-mercaptobenzimidazole** from 4-Hydroxy Acetanilide.

Materials:

- 4-Hydroxy acetanilide
- Isopropyl alcohol
- Sodium hydroxide (NaOH)
- PEG-600 (catalyst)
- Difluoromethylene chloride gas
- Methanol
- Raney-Nickel
- Hydrazine hydrate
- Carbon disulfide (CS₂)

Procedure:

- Preparation of N-[4-(difluoromethoxy)phenyl]acetamide:
 - To a reaction flask containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide.

- Add a catalytic amount of PEG-600.
- Heat the reaction mixture to 50 °C for 1 hour.
- Purge difluoromethylene chloride gas through the mixture while maintaining the temperature at 50-55 °C.
- Monitor the pH and maintain it above 9 by adding NaOH as needed.[7]
- Nitration, Hydrolysis, and Reduction (In-situ):
 - The resulting organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide is carried forward.
 - Perform nitration followed by hydrolysis. For hydrolysis, the intermediate is taken in methanol, and a 50% NaOH solution is added, followed by refluxing for 3 hours.[7]
 - The resulting [4-(difluoromethoxy)-2-nitrophenyl]amine is then reduced using Raney-Nickel and hydrazine hydrate under reflux for 4 hours to yield 4-difluoromethoxy-o-phenylenediamine.[7]
- Cyclization:
 - The intermediate from the previous step is refluxed with carbon disulfide (CS₂) for 4 hours to yield the final product, **5-Difluoromethoxy-2-mercaptobenzimidazole**. [7]

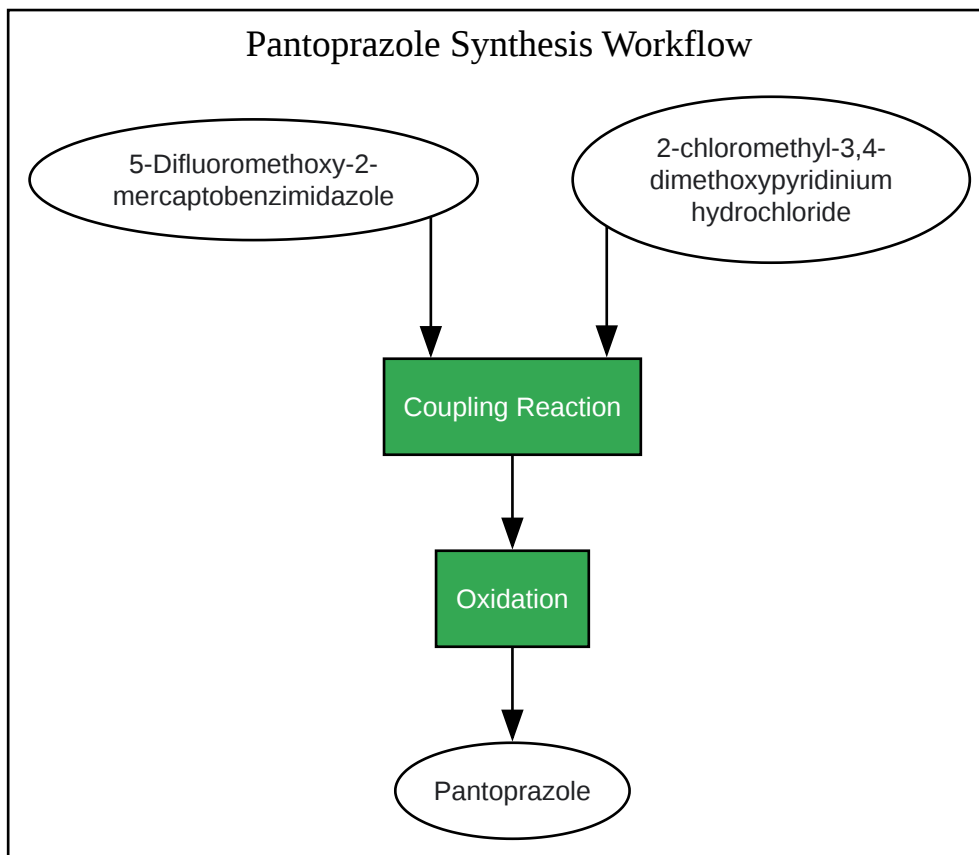
Characterization: The structure of the synthesized compound can be confirmed using spectral analyses such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]

Applications in Drug Development

Proton Pump Inhibitor (PPI) Synthesis

The primary application of **5-Difluoromethoxy-2-mercaptobenzimidazole** is as a key building block in the synthesis of pantoprazole, a widely used PPI.[1][2] Pantoprazole works by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid production.[1][7] The synthesis involves the coupling of 5-

Difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride, followed by an oxidation step.[1]



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Caption: Workflow for the synthesis of Pantoprazole.

Potential as α -Glucosidase Inhibitors

Recent research has indicated that **5-Difluoromethoxy-2-mercaptobenzimidazole** can be utilized in the preparation of α -glucosidase inhibitors.[1] These inhibitors are of interest for their potential antidiabetic activity, as they can help control blood glucose levels by delaying the absorption of carbohydrates from the small intestine. This represents an emerging area of research for this versatile compound.

Conclusion

5-Difluoromethoxy-2-mercaptobenzimidazole is a valuable intermediate in pharmaceutical synthesis. The protocols provided herein offer detailed methodologies for its preparation, catering to both laboratory-scale and industrial applications. Its established role in the synthesis of pantoprazole and its emerging potential in the development of new antidiabetic agents underscore its importance in medicinal chemistry and drug discovery. Researchers and drug development professionals can leverage this information for the efficient synthesis and exploration of novel applications for this compound.

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